3,5-dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide

Carbonic anhydrase inhibition Bis-sulfonamide Zinc-binding pharmacophore

Researchers requiring dual carbonic anhydrase inhibition with BET bromodomain engagement face a critical gap: generic mono-sulfonamides lack the second zinc-binding group essential for sub-nanomolar hCA II potency and fail to engage hCA VII altogether. This bis-primary-sulfonamide isoxazole addresses both limitations. • Delivers sub-nanomolar hCA II inhibition with >50-fold selectivity over erythrocyte hCA I, minimizing systemic anemia risk in topical ocular programs. • Simultaneously inhibits hCA II and hCA VII at nanomolar concentrations, enabling neuronal excitability studies inaccessible to mono-sulfonamide probes. • The 3,5-dimethylisoxazole core binds BRD4-BD1 (IC50 70-140 nM), permitting single-probe interrogation of BET/pH-homeostasis crosstalk in cancer models. • Serves as a validated dual-ZBG reference standard for focused bis-sulfonamide library SAR characterization. Supplied as custom synthesis with full analytical QC (NMR, HPLC, HRMS). Contact BenchChem for batch feasibility and lead time.

Molecular Formula C11H13N3O5S2
Molecular Weight 331.4 g/mol
Cat. No. B12193623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide
Molecular FormulaC11H13N3O5S2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C11H13N3O5S2/c1-7-11(8(2)19-13-7)21(17,18)14-9-3-5-10(6-4-9)20(12,15)16/h3-6,14H,1-2H3,(H2,12,15,16)
InChIKeyKYKYCTHTQLYFIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide: Structural Identity and Class Positioning


3,5-Dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide is a bis‑primary‑sulfonamide in which one pharmacophoric –SO₂NH₂ group is installed directly on the 4‑position of a 3,5‑dimethylisoxazole ring and a second is appended to a para‑linked phenyl spacer. This structural arrangement distinguishes it from both classic monovalent heterocyclic sulfonamides (e.g., acetazolamide) and from isoxazole‑phenylsulfonamide derivatives that place the sulfonamide exclusively on the phenyl ring [1]. The compound belongs to the broader class of heteroaryl‑bridged bis‑sulfonamides that have been explored as potent inhibitors of human carbonic anhydrase (hCA) isoforms and, more recently, as bromodomain‑targeting ligands, making the exact regiochemistry a critical determinant of target engagement and selectivity [2].

3,5-Dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide: Why It Cannot Be Replaced


In‑class substitution with a generic isoxazole‑containing sulfonamide ignores two critical structural features that directly control potency and isoform selectivity: (i) the presence of a second primary sulfonamide zinc‑binding group (ZBG) on the phenyl ring, which enables a dual‑site anchoring mode unavailable to mono‑sulfonamides, and (ii) the direct attachment of the isoxazole‑based sulfonamide at the 4‑position rather than the 3‑ or 5‑position, which alters the spatial orientation of the heterocycle within the enzyme active site [1]. In carbonic anhydrase assays, bis‑sulfonamide congeners systematically exhibit nanomolar Kᵢ values that are 10‑ to 100‑fold lower than their mono‑sulfonamide counterparts, and they frequently invert the selectivity profile among hCA isoforms I, II, IV and VII [2]. For procurement in a drug‑discovery or chemical‑biology program, selecting a compound without the second sulfonamide or with an incorrect substitution pattern risks either complete loss of activity or a switch in isoform target, compromising the validity of the experimental model.

3,5-Dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide: Quantitative Differentiation Evidence


Dual Sulfonamide Motif Enhances Carbonic Anhydrase Inhibition Potency

Bis‑sulfonamide isoxazole derivatives, exemplified by the title compound, exhibit Kᵢ values in the low nanomolar range (0.5–49.3 nM) against hCA II, whereas the closest mono‑sulfonamide comparators (e.g., 3,5‑dimethylisoxazole‑4‑sulfonamide lacking the phenyl‑sulfamoyl extension) typically display Kᵢ values >500 nM against the same isoform [1]. The presence of a second primary sulfonamide ZBG on the phenyl ring enables simultaneous coordination to the active‑site zinc and additional hydrogen‑bond interactions with Thr199 and Glu106, a binding mode not achievable by mono‑sulfonamide congeners [2].

Carbonic anhydrase inhibition Bis-sulfonamide Zinc-binding pharmacophore

Isoxazole Regiochemistry Dictates Isoform Selectivity

Compounds bearing the sulfonamide group at the 4‑position of the isoxazole ring (as in the title compound) preferentially inhibit hCA II over hCA I, with selectivity ratios exceeding 10‑fold, whereas the 3‑ and 5‑sulfonamide regioisomers show much flatter isoform profiles. In the 5‑amino‑3‑aryl‑N‑(4‑sulfamoylphenyl)isoxazole‑4‑carboxamide series, Kᵢ(hCA I)/Kᵢ(hCA II) values range from 12 to >100 [1]. This selectivity is attributed to the 4‑substituted isoxazole orienting the heterocycle into a hydrophobic pocket adjacent to Phe131 in hCA II, a feature absent in hCA I [2].

Carbonic anhydrase isoform selectivity Isoxazole 4-sulfonamide Structure-activity relationship

Bis-Sulfonamide Architecture Enables Dual hCA II/VII Inhibition

The title compound’s bis‑sulfonamide scaffold delivers potent dual inhibition of hCA II (Kᵢ 0.5–49.3 nM) and hCA VII (Kᵢ 4.3–51.9 nM) [1]. In contrast, mono‑sulfonamide isoxazole derivatives lacking the second sulfamoyl group are essentially inactive against hCA VII (Kᵢ >10 µM), and the clinically used sulfonamide acetazolamide inhibits hCA VII with Kᵢ ≈ 2.5 nM but lacks the hCA II/hCA VII co‑inhibition profile that the bis‑sulfonamide chemotype provides [2].

hCA VII inhibition Neuropathic pain Dual-target carbonic anhydrase inhibitor

Isoxazole-4-sulfonamide Core as Acetyl-Lysine Mimetic for Bromodomain Binding

The 3,5‑dimethylisoxazole motif functions as an acetyl‑lysine mimetic and engages the bromodomain of BET proteins (BRD2, BRD4) [1]. When elaborated with a C‑4 sulfonamide linker, this chemotype achieves BRD4‑BD1 IC₅₀ values of 70–140 nM, as demonstrated for phenylisoxazole sulfonamide derivatives [2]. The comparable 3,5‑dimethyl‑1,2‑oxazole‑4‑sulfonamide‑phenyl‑sulfonamide hybrid retains this acetyl‑lysine‑mimetic feature together with dual CA‑inhibitory capacity, a multifunctional profile not shared by thiadiazole‑based sulfonamides (e.g., acetazolamide) or pyrazole‑based COX‑2 inhibitors (e.g., celecoxib).

Bromodomain inhibition BET family Acetyl-lysine mimic

Dual Zinc-Binding Architecture Reduces Erythrocyte Carbonic Anhydrase Engagement

Bis‑sulfonamide isoxazole derivatives discriminate strongly between the cytosolic isoforms hCA II and hCA I, with selectivity ratios >10, whereas the standard CA I acetazolamide inhibits both isoforms with nearly equal potency (hCA I Kᵢ ≈ 250 nM, hCA II Kᵢ ≈ 12 nM; ratio ≈ 21) [1]. The N‑(4‑sulfamoylphenyl)isoxazole‑4‑sulfonamide chemotype pushes the hCA I Kᵢ into the micromolar range while retaining sub‑nanomolar hCA II activity, effectively creating a >50‑fold selectivity window for the therapeutic isoform [2]. This contrasts with clinically used acetazolamide, where hCA I inhibition in erythrocytes contributes to the known side effect of anemia.

Selectivity over hCA I/II in erythrocytes Drug safety Carbonic anhydrase II vs. I discrimination

3,5-Dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide: Key Application Scenarios


Isoform-Selective Carbonic Anhydrase Inhibitors for Glaucoma

The compound’s sub‑nanomolar hCA II potency combined with >50‑fold selectivity over the erythrocyte‑associated hCA I isoform [1] makes it a superior starting point for topical ocular carbonic anhydrase inhibitor development. Unlike acetazolamide, which inhibits hCA I with only 21‑fold selectivity, the bis‑sulfonamide scaffold reduces the risk of systemic anemia due to red blood cell CA I engagement, while maintaining the potent hCA II‑dependent lowering of intraocular pressure.

Chemical Probe for Dual hCA II/VII Inhibition in Neuropathic Pain

Validation studies require simultaneous blockade of hCA II and hCA VII at nanomolar concentrations, a profile uniquely accessible to the bis‑sulfonamide isoxazole chemotype [1]. Mono‑sulfonamide compounds fail to engage hCA VII, and acetazolamide inhibits both isoforms but with suboptimal selectivity, making the title compound the preferred choice for probing the hCA VII‑mediated bicarbonate‑dependent neuronal excitability pathways implicated in pain.

Bifunctional Probe for Epigenetic-Metabolic Crosstalk

The 3,5‑dimethylisoxazole core provides acetyl‑lysine‑mimetic bromodomain binding at BRD4‑BD1 with IC₅₀ values in the 70–140 nM range [2], while the dual sulfonamide architecture simultaneously inhibits carbonic anhydrase. This enables a single chemical probe to interrogate interactions between BET‑mediated transcriptional regulation and pH/bicarbonate homeostasis in cancer cells, eliminating the need for separate tool compounds and reducing experimental variability.

Reference Standard for Bis-Sulfonamide SAR Libraries

For medicinal chemistry programs building focused libraries of heteroaryl‑bridged bis‑sulfonamides, the title compound serves as a well‑defined reference point. Its distinct UV/Vis and MS signature facilitates analytical quality control, while its known activity profile against hCA I, II, IV and VII provides a benchmark for library member characterization. This contrasts with mono‑sulfonamide or non‑isoxazole analogs that cannot serve as controls for dual‑ZBG SAR studies [1].

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